molecular formula C34H59NO15 B1674184 Fumonisin b1 CAS No. 116355-83-0

Fumonisin b1

Cat. No. B1674184
M. Wt: 721.8 g/mol
InChI Key: UVBUBMSSQKOIBE-DSLOAKGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumonisin B1 is the most prevalent member of a family of toxins, known as fumonisins, produced by multiple species of Fusarium molds, such as Fusarium verticillioides . These molds occur mainly in maize (corn), wheat, and other cereals . Fumonisin B1 is hepatotoxic and nephrotoxic in all animal species tested . The earliest histological change to appear in either the liver or kidney of fumonisin-treated animals is increased apoptosis followed by regenerative cell proliferation .


Molecular Structure Analysis

Fumonisin B1 is a structural analog of sphingosine and a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals .

Scientific Research Applications

Impact on Diabetic Nephropathy and Autophagy

Fumonisin B1 (FB1) was used in a study to explore the efficacy of curcumin in treating diabetic nephropathy (DN). In this context, FB1 served as an activator in the PI3k/Akt/mTOR pathway to understand the protective mechanisms of curcumin against DN development. Curcumin demonstrated significant protection against DN, which involved changes in inducing autophagy and alleviating podocyte mesenchymal transdifferentiation (Tu et al., 2019).

Effects on Plant Plasma Membranes

FB1's effects on the plant plasma membrane were investigated when added to germinating maize embryos. It was found to decrease membrane fluidity, increase electrolyte leakage, and impact sphingolipid levels, indicating its role in disrupting membrane properties and inhibiting plasma membrane H+-ATPase activity in plants (Gutiérrez-Nájera et al., 2020).

Computational Analysis of Toxicity

A study used computational approaches to explore the toxicity mechanisms of FB1 beyond its known inhibition of ceramidesynthase. The research pointed out that FB1 and its hydrolyzed and N-acetylated forms might interact with ceramide transfer protein and sphingosine kinase I enzyme, providing insights into its multitarget toxicity mechanisms (Dellafiora et al., 2018).

Oxidative Stress and Endothelium Cell Barrier Function

FB1 was shown to induce oxidative stress and disrupt barrier functions in pig iliac endothelium cells. The study highlighted FB1's role in facilitating oxidative stress and damaging pig iliac endothelium cells, which is crucial for understanding its impact on vascular health (Yuan et al., 2019).

Ionic Homeostasis Imbalance and Cytochrome P450 System Disturbance

Research on FB1's toxic effect on mice intestine revealed histological alterations, changes in ion concentrations, and transcription disruption of ATPase subunits and cytochrome P450s. This study provides insight into FB1's role in inducing histopathological injury through ion homeostasis imbalance and cytochrome isoforms transcription disruption (Cao et al., 2020).

Exploring Sphingolipid Functions in Plants

FB1 is used as a probe to investigate sphingolipid metabolism in plants. This study examined the multiple effects of FB1 on plant cell death and growth, analyzing the connections between sphingolipid metabolism and FB1-induced signaling pathways (Zeng et al., 2020).

Safety And Hazards

Fumonisin B1 is suspected of causing cancer . It is advised to avoid contact with skin, eyes, or clothing, and to use personal protective equipment as required . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid eating, drinking, or smoking when using this product .

Future Directions

Research on Fumonisin B1 has focused on its contamination, its toxic effects of acute toxicity, immunotoxicity, organ toxicity, and reproductive toxicity on animals and humans . The potential toxic mechanisms of Fumonisin B1 are being investigated . Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans .

properties

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBUBMSSQKOIBE-DSLOAKGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020644
Record name Fumonisin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic solid; [HSDB] Light brownish-yellow solid; [MSDSonline]
Record name Fumonisin B1
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5385
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in methanol
Record name FUMONISIN B1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Fumonisins are inhibitors of the biosynthesis of sphingosine and more complex sphingolipids. In eucaryotic cells, fumonisin inhibition of sphingolipid biosynthesis is a result of inhibition of the enzyme ceramide synthase. Large increase in free sphinganine concentration in plant and animal cells are observed within a few hours after exposure to fumonisins and/or Alternaria toxins (AAL-toxins). Some of the sphinganine is metabolized to other bioactive intermediates, and some is released from cells. In animals, free sphinganine accumulates in tissues and quickly appears in blood and urine. Free sphingoid bases are toxic to most cells, and complex sphingolipids are essential for normal cell growth. Fumonisin B1 stimulates sphinganine-dependent DNA synthesis in Swiss 3T3 cells, but is mitoinhibitory in other cell types. In cultured cells the accumulation of bioactive long-chain sphingoid bases and depletion of complex sphingolipids are clearly contributing factors in growth inhibition, increased cell death, and (in Swiss 3T3 cells) mitogenicity of fumonisins. While disruption of sphingolipid metabolism directly affects cells, it may indirectly affect some tissues. For example, fumonisin B1 impairs the barrier function of endothelial cells in vitro. Adverse effects on endothelial cells could indirectly contribute to the neurotoxicity and pulmonary edema caused by fumonisins. It is hypothesized that fumonisin-induced changes in the sphingolipid composition of target tissues could directly or indirectly contribute to all Fusarium moniliforme-associated diseases., Fumonisins are inhibitors of sphinganine (sphingosine) N-acyltransferase (ceramide synthase) in vitro, and exhibit competitive-type inhibition with respect to both substrates of this enzyme (sphinganine and fatty acyl-CoA). Removal of the tricarballylic acids from fumonisin B1 reduces the potency by at least 10 fold; and fumonisin A1 (which is acetylated on the amino group) is essentially inactive. Studies with diverse types of cells (hepatocytes, neurons, kidney cells, fibroblasts, macrophages, and plant cells) have established that fumonisin B1 not only blocks the biosynthesis of complex sphingolipids; but also, causes sphinganine to accumulate. Some of the sphinganine is metabolized to the 1-phosphate and degraded to hexadecanal and ethanolamine phosphate, which is incorporated into phosphatidylethanolamine. Sphinganine is also released from cells and, because it appears in blood and urine, can be used as a biomarker for exposure. The accumulation of these bioactive compounds, as well as the depletion of complex sphingolipids, may account for the toxicity, and perhaps the carcinogenicity, of fumonisins., Fumonisin B1 produced by the fungus Fusarium moniliforme is a member of a new class of sphinganine analogue mycotoxins that occur widely in the food chain. Epidemiological studies associate FB1 with human sophageal cancer in China and South Africa. FB1 also causes acute pulmonary edema in pigs and equine leucoencephalomalacia. This disease is thought to be a consequence of inhibition by FB1 of cellular ceramide synthesis in cells. To investigate further on this pathogenesis, the effect of FB1 was studied on cell viability (3 to 54 uM of FB1), protein (2.5 to 20 uM of FB1) and DNA syntheses (2.5 to 50 uM of FB1), and cellular cycle (3 to 18 uM of FB1) of rat C6 glioma cells after 24 hr incubation. The results of the viability test show that FB1 induces 10 2% and 47 4% cell death with, respectively, 3 and 54 uM, in C6 cells. This cytotoxicity induced by FB1 was efficiently prevented when the cells were preincubated 24 hr with vitamin E (25 uM). FB1 displays epigenetic properties since it induced hypermethylation of the DNA (9-18 uM). Inhibition of protein synthesis was observed with FB1 with an IC50 of 6 M showing that C6 glioma cells are very sensitive to FB1; however, the synthesis of DNA was only slightly inhibited, up to 20 uM of FB1. The flow cytometry showed that the number of cells in phase S decreased significantly as compared to the control p = 0.01 from 18.7 2.5% to 8.1 1.1% for 9 uM FB1. The number of cells in phase G2/uM increased significantly as compared to the control (p 0.05) from 45.7 0.4% to 54.8 1.1% for 9 uM FB1, whereas no change occurs in the number of cells in the phase G0/G1. These results show that cytotoxic concentrations of FB1 induce cellular cycle arrest in phase G2/uM in rat C6 glioma cells possibly in relation with genotoxic events., The molecular mechanism of action of fumonisins is not known; however, these compounds bear a remarkable structural similarity to sphingosine, the long-chain (sphingoid) base backbone of sphingomyelin, cerebrosides, sulfatides, gangliosides and other sphingolipids. Sphingolipids are thought to be involved in the regulation of cell growth, differentiation and neoplastic transformation through participation in cell-cell communication and cell-substratum interactions and possibly through interactions with cell receptors and signalling systems. Incubation of rat hepatocytes with fumonisins B1 and B2 inhibited incorporation of (14)C serine into the sphingosine moiety of cellular sphingolipids, at an IC50 of 0.1 uM. In contrast, fumonisin B1 increased the amount of the biosynthetic intermediate, sphinganine, which suggests that fumonisins inhibit the conversion of (14)C-sphinganine to N-acyl-(14)C-sphinganines, a step that is thought to precede introduction of the 4,5-trans double bond of sphingosine. In agreement with this mechanism, fumonisin B1 inhibited the activity of sphingosine N-acyltransferase (ceramide synthase) in rat liver microsomes, with 50% inhibition at approximately 0.1 uM, and reduced the conversion of (3)H-sphingosine to (3)H-ceramide by intact hepatocytes. Fumonisin B1 (1 uM) almost completely inhibited (14)C sphingosine formation by hepatocytes.
Record name FUMONISIN B1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fumonisin b1

Color/Form

Powder

CAS RN

116355-83-0
Record name Fumonisin B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116355-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumonisin B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116355830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumonisin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fumonisin B1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUMONISIN B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZZM97XZ32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FUMONISIN B1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.